1-(1H-imidazol-1-yl)butan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-imidazol-1-ylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-7(8)5-10-4-3-9-6-10/h3-4,6-7H,2,5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXAODSVTNXOQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C=CN=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406722 | |
| Record name | 1-(1H-imidazol-1-yl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844882-20-8 | |
| Record name | α-Ethyl-1H-imidazole-1-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844882-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1H-imidazol-1-yl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Imidazole Containing Amines As Key Scaffolds in Advanced Organic Synthesis
Imidazole-containing amines are foundational scaffolds in the realm of advanced organic synthesis due to the unique and versatile properties of the imidazole (B134444) ring. The imidazole nucleus, a five-membered aromatic heterocycle with two nitrogen atoms, is a crucial structural element in numerous naturally occurring and synthetic compounds. ajrconline.orgmdpi.com Its presence in vital biological molecules like the amino acid histidine and the hormone histamine (B1213489) underscores its fundamental role in biological processes. pharmaguideline.com
The imidazole ring is amphoteric, meaning it can act as both an acid and a base, a property that makes it highly useful in chemical reactions. pharmaguideline.com This dual nature, combined with its aromaticity and the presence of multiple reaction sites, makes it a versatile building block for creating complex molecules. tandfonline.comacs.org Synthetic chemists utilize the imidazole scaffold to develop new compounds through various methods, including multicomponent reactions and as catalysts or ligands in transition metal-catalyzed reactions. tandfonline.comacs.org The ability to readily functionalize the imidazole ring at its various carbon and nitrogen positions allows for the generation of vast libraries of derivatives with diverse chemical and physical properties, which is a significant advantage in the search for new functional materials and therapeutic agents. mdpi.comnih.gov
Overview of Emerging Research Directions for 1 1h Imidazol 1 Yl Butan 2 Amine and Its Structural Analogues
Strategic Approaches to C-N Bond Formation in Imidazole-Amine Linkages
The creation of the bond between the imidazole ring and the butan-2-amine moiety is a critical step in the synthesis of the target compound. Various methodologies have been developed to achieve this transformation efficiently and with high yields.
Reductive Amination Protocols for Amine Synthesis
Reductive amination is a versatile and widely employed method for the formation of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.orgyoutube.com In the context of synthesizing this compound, this typically involves the reaction of 1-(1H-imidazol-1-yl)butan-2-one with an amine source in the presence of a reducing agent.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is often preferred due to its selectivity in reducing the imine in the presence of the ketone, allowing for a one-pot reaction. masterorganicchemistry.comyoutube.com The reaction is typically carried out under mildly acidic conditions (pH ~5) to facilitate imine formation. youtube.com
Direct reductive amination, where the carbonyl compound, amine, and reducing agent are combined in a single step, offers a streamlined approach, improving atom economy and simplifying the synthetic process. jocpr.com Catalytic hydrogenation using platinum, palladium, or nickel catalysts is another effective method for direct reductive amination. wikipedia.org
A general scheme for the reductive amination is as follows:
Step 1: Imine Formation: The carbonyl group of a ketone or aldehyde reacts with an amine to form a hemiaminal, which then dehydrates to form an imine. wikipedia.org
Step 2: Reduction: The imine is then reduced to the amine using a suitable reducing agent. wikipedia.org
Table 1: Common Reducing Agents in Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Readily available, inexpensive | Can also reduce the starting carbonyl compound |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines over ketones/aldehydes | Toxic cyanide byproduct |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, less toxic than NaBH₃CN | More expensive |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | "Green" method, high efficiency | Requires specialized equipment (hydrogenator) |
Direct Amidation and Acylation Pathways
Direct amidation involves the formation of an amide bond between a carboxylic acid and an amine. While not a direct route to an amine, this pathway can be a precursor step. For instance, a carboxylic acid derivative of imidazole could be coupled with an amine, followed by reduction of the resulting amide to the desired amine. The direct coupling of unactivated carboxylic acids with amines can be achieved at elevated temperatures or with the use of catalysts. rsc.org
More commonly, the carboxylic acid is first "activated" to facilitate the reaction with an amine. masterorganicchemistry.com This can be achieved by converting the carboxylic acid to a more reactive species like an acyl halide or an acid anhydride. masterorganicchemistry.com These activated intermediates readily undergo nucleophilic acyl substitution with an amine to form the amide bond under milder conditions. masterorganicchemistry.com Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can also be used to facilitate the direct amidation of carboxylic acids by forming an active ester intermediate. masterorganicchemistry.com
Enzymatic approaches are also emerging for amide bond formation. ATP-grasp enzymes, for example, can catalyze the formation of an amide bond between a carboxylic acid and an amine by utilizing an acylphosphate intermediate. nih.gov
Nucleophilic Substitution Reactions Involving Imidazole Moieties
Nucleophilic substitution reactions provide a direct method for forming the C-N bond between the imidazole ring and the butanamine side chain. In this approach, the imidazole nitrogen acts as a nucleophile, attacking an electrophilic carbon on the butan-2-amine precursor, which would contain a suitable leaving group. libretexts.org The nitrogen at position 1 of the imidazole ring is typically the more nucleophilic and acidic site. researchgate.net
For example, 1H-imidazole can react with a derivative of 2-aminobutane where a leaving group (e.g., a halide or a sulfonate ester) is present at the 1-position. However, a significant challenge in using amines as nucleophiles is their propensity to undergo multiple alkylations, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org
To circumvent this issue, the Gabriel synthesis offers a more controlled approach. This method utilizes a phthalimide (B116566) anion as the nucleophile to displace a leaving group, followed by hydrazinolysis to release the primary amine. libretexts.org While effective, this method is primarily for the synthesis of primary amines.
Multicomponent Reactions and Cascade Processes for Imidazole-Butanamine Scaffolds
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the formation of complex molecules from three or more starting materials in a single pot. ed.ac.ukbohrium.com These reactions are highly atom-economical and can rapidly generate diverse molecular scaffolds. ed.ac.ukresearchgate.net Several MCRs have been developed for the synthesis of imidazole-containing structures. bohrium.comresearchgate.net
For instance, a three-component reaction involving an aldehyde, an amine, and an isocyanoacetate can lead to the formation of imidazolone (B8795221) scaffolds. ed.ac.uknih.gov While not directly yielding this compound, these methods highlight the potential of MCRs to construct the core imidazole ring system with various substituents.
Cascade reactions, also known as domino reactions, involve a series of intramolecular or intermolecular transformations where the product of one reaction is the substrate for the next. rsc.org A one-pot, two-step synthesis of highly substituted imidazoles has been developed via a cascade intermolecular aza-SN2' and intramolecular aza-Michael addition sequence. rsc.org This approach demonstrates the efficiency of cascade processes in building complex heterocyclic systems.
Asymmetric Synthesis of Chiral this compound Analogues
Since this compound contains a chiral center at the 2-position of the butane (B89635) chain, the development of asymmetric synthetic methods to produce enantiomerically pure or enriched forms is of great importance, particularly for pharmaceutical applications. yale.edu
Chiral Auxiliary Approaches for Stereocontrol
A well-established strategy for asymmetric synthesis involves the use of chiral auxiliaries. nih.govresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed.
In the context of synthesizing chiral amines, chiral N-acylhydrazones have been used as effective auxiliaries. nih.gov Radical additions to these chiral N-acylhydrazones can proceed with a high degree of stereocontrol. nih.gov Another prominent example is the use of tert-butanesulfinamide, developed by the Ellman lab, which is a versatile chiral reagent for the asymmetric synthesis of a wide variety of amines. yale.edu
The general principle involves the condensation of the chiral auxiliary with a ketone or aldehyde to form a chiral imine or a derivative thereof. Subsequent nucleophilic addition to the C=N bond occurs with high diastereoselectivity, controlled by the steric and electronic properties of the auxiliary. Finally, the auxiliary is cleaved to yield the chiral amine.
Table 2: Key Chiral Auxiliaries in Asymmetric Amine Synthesis
| Chiral Auxiliary | Key Features |
| Evans Auxiliaries (Oxazolidinones) | Widely used for stereoselective alkylations, aldol (B89426) reactions, and conjugate additions. |
| Enders' SAMP/RAMP Hydrazones | Used for asymmetric alkylation of ketones and aldehydes. |
| Oppolzer's Sultams | Effective for controlling stereochemistry in a variety of reactions, including Michael additions. |
| tert-Butanesulfinamide | Highly versatile for the asymmetric synthesis of a broad range of chiral amines. yale.edu |
Asymmetric Catalysis in Chiral Amine Synthesis
Asymmetric catalysis stands as a cornerstone in modern synthetic chemistry for producing enantiomerically enriched compounds. acs.org This approach is favored over traditional methods like resolution for its efficiency. acs.org The primary strategies involve transition metal catalysis, organocatalysis, and the use of chiral auxiliaries.
Transition metal-catalyzed asymmetric hydrogenation is one of the most direct and efficient methods for preparing α-chiral amines. nih.gov This technique often involves the hydrogenation of prochiral imines, enamines, or enamides using chiral metal complexes. nih.gov Rhodium and Iridium-based catalysts, featuring chiral phosphine (B1218219) ligands, have been instrumental in the asymmetric hydrogenation of imino esters, leading to chiral glycines with high enantioselectivity. acs.org Imines can be challenging substrates due to potential E/Z isomerization and hydrolysis, which has spurred extensive research into developing robust catalytic systems. nih.gov
Organocatalysis, utilizing small chiral organic molecules, has also emerged as a powerful tool. rsc.org Chiral primary amines derived from natural sources like amino acids and Cinchona alkaloids can effectively catalyze a wide range of enantioselective reactions. rsc.orgpsu.edu These catalysts can activate substrates by forming intermediate enamines or iminium ions. psu.edu Another significant advancement is the use of chiral reagents like tert-butanesulfinamide, which has been employed on metric-ton scales for the asymmetric synthesis of a vast array of amines. yale.edu This reagent serves as a versatile chiral auxiliary, enabling the effective synthesis of complex chiral amines for drug discovery and production. yale.edu
Table 1: Comparison of Asymmetric Catalysis Strategies for Chiral Amine Synthesis
| Catalysis Type | Catalyst/Reagent Example | Substrate Class | Key Features |
| Transition Metal Catalysis | Rhodium-TangPhos, Iridium-Sulfoximine Ligands | Imines, Enamides, Imino Esters | High efficiency and enantioselectivity; widely used at industrial scale. nih.govacs.org |
| Organocatalysis | Primary amines from Cinchona alkaloids, Amino Acids | Aldehydes, Ketones | Metal-free, versatile, complementary or superior to secondary amine catalysts. rsc.org |
| Chiral Auxiliaries | tert-Butanesulfinamide | Imines | Versatile, reliable, widely used in academia and industry for diverse amine synthesis. yale.edu |
Enzymatic Approaches for Enantioselective Transformations
Biocatalysis, particularly the use of enzymes, offers a highly efficient and sustainable alternative to traditional chemical methods for chiral amine synthesis. researchgate.net Enzymes operate under mild conditions and exhibit remarkable stereo-, regio-, and chemoselectivity. Key enzyme classes employed in the synthesis of chiral amines include transaminases (TAs), amine dehydrogenases (AmDHs), imine reductases (IREDs), and monoamine oxidases (MAOs). researchgate.netrsc.org
Transaminases (ω-TAs) catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine. Protein engineering techniques, such as directed evolution, have been instrumental in developing ω-TAs with enhanced stability, broader substrate scope, and improved catalytic activity. researchgate.netnih.gov A landmark example is the synthesis of Sitagliptin, where an engineered transaminase was developed to handle a prochiral ketone precursor with high efficiency and enantioselectivity. nih.gov
Amine Dehydrogenases (AmDHs) perform reductive amination of ketones or aldehydes using ammonia (B1221849) as the amino donor and NAD(P)H as a cofactor. researchgate.netnih.gov Enzyme engineering has successfully converted enzymes like phenylalanine dehydrogenase and leucine (B10760876) dehydrogenase into potent AmDHs capable of synthesizing chiral amines from ketones with excellent stereoselectivity. nih.gov
Imine Reductases (IREDs) and Monoamine Oxidases (MAOs) are also pivotal. IREDs catalyze the asymmetric reduction of imines, while MAOs can be used in kinetic resolution processes, selectively oxidizing one enantiomer of a racemic amine to the corresponding imine, allowing the other enantiomer to be isolated. rsc.orgnih.gov Combining photoredox catalysis with enzymatic processes has enabled light-driven asymmetric synthesis of amines, where a photosensitizer reduces an imine and an enzyme selectively recycles one enantiomer. nih.gov
Table 2: Key Enzyme Families in Chiral Amine Synthesis
| Enzyme Class | Reaction Type | Cofactor/Co-substrate | Advantages |
| Transaminase (ω-TA) | Amino group transfer | Pyridoxal 5'-phosphate (PLP) | High enantioselectivity, broad substrate scope through engineering. nih.gov |
| Amine Dehydrogenase (AmDH) | Reductive amination | NAD(P)H, Ammonia | Direct amination of ketones, excellent stereoselectivity. researchgate.netnih.gov |
| Imine Reductase (IRED) | Imine reduction | NAD(P)H | Complements TAs and AmDHs for secondary and tertiary amine synthesis. rsc.org |
| Monoamine Oxidase (MAO) | Oxidative deamination | FAD | Used in kinetic resolution to deracemize amines. nih.gov |
Precursor Synthesis and Intermediate Transformations for this compound
The synthesis of the target molecule, this compound, requires the strategic assembly of its two main components: the imidazole ring and the 2-aminobutyl side chain.
Imidazole Ring Synthesis: The imidazole core is a privileged structure in medicinal chemistry. nih.gov Several classical and modern methods exist for its synthesis. The Debus synthesis, first reported in 1858, uses glyoxal, formaldehyde, and ammonia, and is still employed for creating C-substituted imidazoles. nih.govtsijournals.com Other methods include the reaction of 1,2-diketones with aldehydes and ammonia (or an ammonium salt) in acetic acid. tsijournals.comresearchgate.net
Side-Chain Attachment and Functional Group Interconversion: The key step in assembling the final molecule is the N-alkylation of the imidazole ring. This typically involves the reaction of imidazole, acting as a nucleophile, with a suitable electrophilic butane derivative. A plausible synthetic route could start with the reaction of imidazole with a 4-carbon electrophile, such as 1-bromo-2-butanone (B1265390) or 1-chloro-2-butanone. This would yield the intermediate 1-(1H-imidazol-1-yl)butan-2-one.
The final and crucial transformation is the conversion of the ketone in this intermediate to the chiral amine. This can be achieved through asymmetric reductive amination. This step can be performed using either the catalytic or enzymatic methods described previously to ensure the desired stereochemistry of the amine group at the C2 position.
Table 3: Plausible Synthetic Route and Intermediates
| Step | Precursors | Transformation | Intermediate/Product |
| 1 | Imidazole, 1-halobutan-2-one (e.g., 1-bromo-2-butanone) | Nucleophilic Substitution (N-alkylation) | 1-(1H-imidazol-1-yl)butan-2-one |
| 2 | 1-(1H-imidazol-1-yl)butan-2-one, Ammonia/Amine Source | Asymmetric Reductive Amination | (R/S)-1-(1H-imidazol-1-yl)butan-2-amine |
Chemical Reactivity, Derivatization, and Mechanistic Studies of 1 1h Imidazol 1 Yl Butan 2 Amine
Reactivity Profiling of the Imidazole (B134444) Nitrogen Atoms
The imidazole ring in 1-(1H-imidazol-1-yl)butan-2-amine contains two nitrogen atoms, N1 and N3. The N1 atom is already substituted with the butan-2-amine group, making the N3 atom the primary site for further reactions on the imidazole ring.
The N-alkylation of unsymmetrical imidazoles is a subject of considerable study, as the regioselectivity of the reaction is influenced by several factors, including the nature of the substituent on the imidazole ring, the alkylating agent, and the reaction conditions. For 1-substituted imidazoles, alkylation occurs at the N3 position, leading to the formation of a 1,3-disubstituted imidazolium (B1220033) salt.
The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by both steric and electronic effects. Electron-withdrawing groups at the 4(5)-position tend to direct alkylation to the less sterically hindered and more electronically favorable nitrogen atom. google.com The size of the alkylating agent also plays a crucial role, with bulkier electrophiles favoring reaction at the less hindered nitrogen. google.com While specific studies on the alkylation of this compound are not extensively documented, the general principles of imidazole chemistry suggest that alkylation would occur at the N3 position.
A general method for the N-alkylation of various heterocycles, including imidazole, involves using potassium tert-butoxide as the base and 18-crown-6 (B118740) as a phase-transfer catalyst in diethyl ether, leading to exclusive N-alkylation. researchgate.net Another approach utilizes solid-liquid phase transfer catalysis without a solvent, which can also achieve N-alkylation. researchgate.net
Table 1: General Conditions for N-Alkylation of Imidazoles
| Alkylating Agent | Base/Catalyst | Solvent | Temperature | Outcome |
| Alkyl Halide | Potassium tert-butoxide / 18-crown-6 | Diethyl ether | Not specified | Exclusive N-alkylation researchgate.net |
| Alkyl Halide | Solid-Liquid Phase Transfer Catalyst | None | Not specified | N-alkylation researchgate.net |
| Alkyl Halide | Sodium Hydroxide | Dimethylformamide | 150°C | 1-Alkylation of 2-alkylimidazoles google.com |
The imidazole ring is basic and readily undergoes protonation to form imidazolium salts. The protonation of the N3 atom in this compound would result in the formation of an imidazolium cation. This process is a fundamental acid-base reaction. The resulting imidazolium salts can have altered physical and chemical properties compared to the parent molecule.
Transformations of the Primary Amine Functional Group
The primary amine group in this compound is a key site for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.
Primary amines are readily acylated by reaction with acylating agents such as acyl chlorides or anhydrides to form N-acyl derivatives (amides). This reaction is a common method for protecting the amine group or for introducing new functional moieties into the molecule. The acylation of this compound would yield the corresponding N-acyl-1-(1H-imidazol-1-yl)butan-2-amine.
Imidazole itself can act as a catalyst for acylation reactions. researchgate.net The kinetics and mechanism of imidazole-catalyzed acylation have been studied, particularly in the context of cellulose (B213188) acylation. researchgate.net For the acylation of the primary amine in this compound, standard acylation conditions would likely be effective. A study on the enantioselective acylation of a similar compound, (±)-trans-2-(1H-imidazol-1-yl)cyclohexanol, using vinyl acetate (B1210297) catalyzed by Novozym® 435 or PSL-CI has been reported, demonstrating the feasibility of enzymatic acylation for such structures. researchgate.net
Table 2: General Conditions for N-Acylation of Amines
| Acylating Agent | Catalyst/Reagent | Solvent | General Outcome |
| Acyl Chloride/Anhydride | Base (e.g., pyridine (B92270), triethylamine) | Aprotic solvent (e.g., DCM, THF) | Formation of N-acyl derivative |
| Vinyl Acetate | Lipase (e.g., Novozym® 435) | Organic solvent | Enantioselective N-acylation researchgate.net |
The primary amine of this compound can react with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction typically involves the removal of a water molecule and is often catalyzed by acid. masterorganicchemistry.comyoutube.com The resulting imine contains a C=N double bond and can be a stable compound or a reactive intermediate for further transformations.
The formation of imines is a reversible process, and the pH of the reaction medium is a critical factor. youtube.com The mechanism involves nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. masterorganicchemistry.comyoutube.com While specific examples of imine formation with this compound are not detailed in the provided search results, the general principles of organic chemistry support this reactivity.
Subsequent modifications of the formed imine could include reduction to a secondary amine or reaction with nucleophiles at the imine carbon.
Intramolecular Cyclization and Ring-Closure Reactions
The presence of both an imidazole ring and a flexible aminoalkyl side chain in this compound and its derivatives creates the potential for intramolecular cyclization reactions to form fused heterocyclic systems. For instance, an N-acyl derivative of this compound could potentially undergo cyclization.
The feasibility and outcome of intramolecular cyclization would depend on the specific derivative of this compound, the reaction conditions, and the length and flexibility of the linker between the reactive groups.
Mechanistic Investigations of Key Reaction Pathways
A thorough search of chemical databases and scholarly articles did not yield specific studies on the reaction kinetics or transition state analysis of this compound. This indicates a significant gap in the understanding of the quantitative aspects of its chemical transformations. Typically, such studies would involve computational modeling and experimental techniques to determine reaction rates, activation energies, and the geometry of transition states. While general principles of amine and imidazole chemistry apply, the unique electronic and steric contributions of the butan-2-amine substituent attached to the imidazole ring would necessitate dedicated investigation to be fully understood.
The influence of solvents and catalysts on reactions involving this compound has not been specifically documented. However, general principles from related chemistries offer a framework for potential reactivity. For instance, functionalized imidazolium salts, which share the core imidazole structure, have been effectively used as catalysts in C-N cross-coupling reactions. rsc.org These reactions are often sensitive to the solvent environment, with solvent polarity and coordinating ability playing a crucial role in reaction rates and selectivity.
In the broader context of amine chemistry, the choice of catalyst is paramount. For example, in the enantioselective Baylis-Hillman reaction, tertiary amines can act as co-catalysts in conjunction with other catalytic species. researchgate.net Furthermore, the synthesis of related cyclic ureas, such as imidazolidin-2-ones from 1,2-diamines, highlights the importance of catalytic systems, including those based on ceria, indium, and tungstates, to facilitate reactions with molecules like carbon dioxide. mdpi.com These catalytic processes are also heavily dependent on the solvent system, with solvents like isopropanol (B130326) and N-methylpyrrolidin-2-one being employed to achieve desired outcomes. mdpi.com
Advanced Spectroscopic and Computational Characterization of 1 1h Imidazol 1 Yl Butan 2 Amine
Structural Elucidation through X-ray Crystallography
Direct experimental determination of the three-dimensional structure of 1-(1H-imidazol-1-yl)butan-2-amine through single-crystal X-ray diffraction provides the most definitive evidence of its molecular architecture. While a specific crystal structure for this exact compound is not publicly available, analysis of closely related imidazole-containing structures reveals key expected features.
For instance, the crystal structure of N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine demonstrates that the imidazole (B134444) ring is essentially planar. researchgate.net In the solid state, imidazole derivatives frequently form extensive networks of intermolecular hydrogen bonds. researchgate.net The primary amine (-NH2) group and the sp2-hybridized nitrogen atom of the imidazole ring in this compound are both potent hydrogen bond donors and acceptors. It is therefore anticipated that the crystal packing would be dominated by N-H···N hydrogen bonds, potentially forming one-dimensional chains or more complex three-dimensional networks. researchgate.netresearchgate.net These interactions significantly influence the melting point, solubility, and polymorphism of the compound.
The bond lengths and angles within the imidazole ring are expected to be consistent with those reported for other 1-substituted imidazoles. researchgate.netresearchgate.net The dihedral angle between the imidazole ring and the butyl chain will be a key conformational parameter, influenced by steric hindrance and the aforementioned hydrogen bonding patterns within the crystal lattice. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
NMR spectroscopy is a powerful tool for probing the electronic environment and connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR spectra provide a wealth of information.
The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The expected chemical shifts for this compound can be predicted based on analogous structures. rsc.orgresearchgate.netnih.gov
¹H NMR: The protons on the imidazole ring are expected to appear in the aromatic region (typically δ 7-8 ppm), with the C2-H proton being the most deshielded. The protons of the butylamine (B146782) chain will appear in the aliphatic region. The proton attached to the chiral carbon (C2) would be coupled to adjacent protons, and its chemical shift would be influenced by the neighboring amine and imidazole groups. The amine protons (-NH2) may appear as a broad singlet, and their chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen exchange.
¹³C NMR: The carbon atoms of the imidazole ring will have characteristic shifts in the δ 115-140 ppm range. The C2 carbon is typically found around δ 135-140 ppm. The carbons of the butyl chain will be found in the upfield region (δ 10-60 ppm). The chemical shifts of the carbons attached to the nitrogen atoms (C2 of the butyl chain and the carbons of the imidazole ring) will be significantly deshielded compared to a simple alkane. rsc.org
Chemical shift perturbations can be observed upon changes in the molecular environment, such as protonation. Protonation of the basic nitrogen of the imidazole ring would lead to significant downfield shifts for the adjacent imidazole protons and carbons, reflecting the change in electronic distribution.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Imidazole H-2 | 7.5 - 7.8 | - |
| Imidazole H-4/H-5 | 6.9 - 7.2 | - |
| Butyl CH (C2-H) | 3.0 - 3.5 | 50 - 60 |
| Butyl CH₂ (C1-H₂) | 3.8 - 4.2 | 45 - 55 |
| Butyl CH₂ (C3-H₂) | 1.2 - 1.6 | 25 - 35 |
| Butyl CH₃ (C4-H₃) | 0.8 - 1.0 | 10 - 15 |
| Amine NH₂ | Variable (1.5 - 3.0) | - |
| Imidazole C-2 | - | 135 - 140 |
| Imidazole C-4 | - | 125 - 130 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
The splitting patterns (multiplicity) and the magnitude of the coupling constants (J-values) in the ¹H NMR spectrum are critical for confirming the connectivity of the atoms and for assigning the relative stereochemistry. In this compound, the proton on the chiral center (C2-H) is a key reporter.
It will appear as a multiplet due to coupling with the protons on the adjacent methylene (B1212753) group (C1) and the methyl group (C3). The magnitude of the vicinal coupling constants (³J) between the protons on C1 and C2, and C2 and C3, can provide information about the dihedral angles and, consequently, the preferred conformation of the butyl chain. Advanced NMR techniques like COSY (Correlation Spectroscopy) would be used to confirm these H-H couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would definitively link the proton and carbon skeletons of the molecule. researchgate.net For stereochemical assignment, NOE (Nuclear Overhauser Effect) experiments could reveal through-space proximity between protons, helping to establish the relative configuration at the chiral center, particularly in derivatives or complexes. ipb.pt
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions. sapub.org
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine will appear as one or two bands in the 3300-3500 cm⁻¹ region. A broad absorption band in the 3100-3500 cm⁻¹ range can also be indicative of hydrogen-bonded N-H groups. researchgate.net The C-H stretching vibrations of the aliphatic chain and the imidazole ring will be observed between 2850 and 3150 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring will give rise to characteristic bands in the 1450-1650 cm⁻¹ region. nih.gov The N-H bending vibration of the amine group is expected around 1590-1650 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the aromatic ring stretching vibrations of the imidazole moiety are typically strong, appearing in the 1300-1650 cm⁻¹ region. The symmetric C-H stretching vibrations also tend to give strong Raman signals. nih.govmdpi.com
The positions and shapes of the N-H stretching bands in both FT-IR and Raman spectra can provide strong evidence for the presence and strength of hydrogen bonding. researchgate.net In the solid state, strong hydrogen bonding would lead to a broadening and a shift to lower wavenumbers of the N-H stretching bands compared to the gas phase or a dilute solution in a non-polar solvent.
Expected Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected FT-IR Frequency Range | Expected Raman Frequency Range |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 (medium, sharp) | Weak |
| N-H Stretch (H-bonded) | 3100 - 3500 (broad) | Weak |
| C-H Stretch (Aromatic) | 3000 - 3150 (medium) | Strong |
| C-H Stretch (Aliphatic) | 2850 - 2960 (strong) | Strong |
| C=N Stretch (Imidazole) | 1500 - 1650 (medium-strong) | Strong |
| N-H Bend (Amine) | 1590 - 1650 (medium) | Weak |
Mass Spectrometry Techniques for Molecular and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₇H₁₃N₃), the nominal molecular weight is 139 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 139. However, the molecular ion of primary amines can sometimes be weak or absent. nih.gov The fragmentation of this molecule is expected to be directed by the amine and imidazole functional groups.
A prominent fragmentation pathway is the α-cleavage adjacent to the amine group. This would involve the loss of an ethyl radical (•CH₂CH₃) to give a resonance-stabilized iminium ion at m/z 110, or the loss of a methyl radical (•CH₃) to give an ion at m/z 124. Another likely fragmentation is the cleavage of the C-N bond linking the butyl chain and the imidazole ring, which could lead to a fragment corresponding to the imidazolyl-methyl cation (C₄H₅N₂⁺) at m/z 81 or the butylamine cation (C₄H₁₀N⁺) at m/z 72. The PubChem database predicts a prominent ion at m/z 140.11823 for the protonated molecule [M+H]⁺ in soft ionization techniques like electrospray ionization (ESI). uni.lu
Proposed Major Fragmentation Pathways
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 139 | [C₇H₁₃N₃]⁺˙ | Molecular Ion |
| 124 | [C₆H₁₀N₃]⁺ | Loss of •CH₃ (α-cleavage) |
| 110 | [C₅H₈N₃]⁺ | Loss of •C₂H₅ (α-cleavage) |
| 81 | [C₄H₅N₂]⁺ | Imidazolyl-methyl cation |
| 72 | [C₄H₁₀N]⁺ | Butylamine cation |
Quantum Chemical (DFT) Studies on Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing insights into the molecular properties of this compound. niscpr.res.innih.gov
DFT calculations at a suitable level of theory (e.g., B3LYP with a 6-31G(d,p) basis set) can be used to optimize the molecular geometry in the gas phase. researchgate.netresearchgate.net This allows for the prediction of bond lengths, bond angles, and dihedral angles, which can be compared with X-ray crystallographic data if available.
Furthermore, DFT can be used to calculate theoretical vibrational frequencies. While there is often a systematic deviation from experimental values, scaling these calculated frequencies can lead to a very good correlation with experimental FT-IR and Raman spectra, aiding in the assignment of complex vibrational modes. nih.gov Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm structural assignments. researchgate.net
The electronic structure can also be analyzed through DFT. The calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides information about the electronic reactivity. For this molecule, the HOMO is likely to be localized on the electron-rich amine and imidazole groups, while the LUMO may be distributed over the imidazole ring. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of the molecule. niscpr.res.in Electrostatic potential maps can also be generated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are expected to be the amine and imidazole nitrogens, and the acidic N-H proton, respectively.
Conformational Energy Landscape Exploration
To understand the three-dimensional structure and flexibility of this compound, an exploration of its conformational energy landscape is essential. This process involves identifying all possible spatial arrangements of the atoms (conformers) that result from rotations around the single bonds in the butyl chain and the bond connecting it to the imidazole ring.
The process begins by performing a systematic scan of the potential energy surface. This is achieved by rotating specific dihedral angles in increments and calculating the corresponding energy at each step. The resulting data reveals the lowest energy conformations, which are the most stable and likely to be populated at room temperature, as well as the energy barriers between them. The most stable conformer, corresponding to the global minimum on the potential energy surface, represents the optimized molecular geometry.
Natural Bond Orbital (NBO) Analysis for Charge Distribution
Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule, providing a chemically intuitive picture of bonding and charge. uni-muenchen.de It transforms the complex, delocalized molecular orbitals of the wave function into localized orbitals that correspond to Lewis structures, such as 2-center bonds, lone pairs, and core orbitals. uni-muenchen.de
For this compound, NBO analysis would detail the following:
Natural Atomic Charges: It calculates the charge distribution on each atom, identifying which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). This is crucial for understanding the molecule's polarity and electrostatic interactions.
Hybridization: It determines the spd composition of atomic hybrids for each bond and lone pair.
Hyperconjugative Interactions: A key feature of NBO analysis is the examination of interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de This reveals stabilizing delocalization effects, such as the interaction of a lone pair on a nitrogen atom with an adjacent anti-bonding orbital. The energy of these interactions is estimated using second-order perturbation theory.
A hypothetical table of NBO analysis results for the primary stabilizing interactions might look as follows.
Interactive Data Table: Illustrative NBO Second-Order Perturbation Analysis
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (1) N(imidazole) | σ* (C-C) (butyl) | Value | Lone Pair -> Anti-bond |
| LP (1) N(amine) | σ* (C-H) (butyl) | Value | Lone Pair -> Anti-bond |
| σ (C-H) | σ* (C-N) | Value | Bond -> Anti-bond |
| σ (C-C) | σ* (C-N) | Value | Bond -> Anti-bond |
Note: E(2) represents the stabilization energy. Specific values require actual quantum chemical calculations.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. researchgate.net It plots the electrostatic potential onto the molecule's electron density surface, illustrating the charge distribution from the perspective of an approaching reactant.
For this compound, the MEP map would highlight:
Nucleophilic Sites: Regions of negative potential, typically shown in red or yellow, are electron-rich. These areas are susceptible to electrophilic attack. For this molecule, such regions would be expected around the nitrogen atoms, particularly the pyridine-like nitrogen of the imidazole ring and the nitrogen of the amine group, due to their lone pairs of electrons. researchgate.netresearchgate.net
Electrophilic Sites: Regions of positive potential, shown in blue, are electron-poor and are prone to nucleophilic attack. These are typically found around hydrogen atoms, especially those attached to nitrogen. researchgate.net
The MEP map provides a clear, qualitative prediction of where the molecule is most likely to interact with other charged or polar species. niscpr.res.in
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential. A higher HOMO energy indicates a greater ability to donate electrons.
LUMO: This orbital acts as an electron acceptor. The energy of the LUMO is related to the electron affinity. A lower LUMO energy suggests a greater ability to accept electrons.
The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For this compound, DFT calculations would provide the energies of these orbitals and their spatial distribution, showing which parts of the molecule are involved in electron donation and acceptance.
Interactive Data Table: Illustrative FMO Parameters
| Parameter | Energy (eV) | Description |
| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | Value | ELUMO - EHOMO |
Note: Specific energy values require actual quantum chemical calculations.
Non-Linear Optical (NLO) Properties and Hyperpolarizability Studies
Non-linear optical (NLO) materials have applications in optoelectronics and photonics. The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizability (β, γ). Molecules with large hyperpolarizability values are of significant interest. researchgate.net
Computational studies can predict these properties. The first-order hyperpolarizability (β), a measure of the second-order NLO response, is particularly important. nih.gov Molecules with significant intramolecular charge transfer (ICT), often found in systems with electron donor and acceptor groups, tend to exhibit large β values. nih.govymerdigital.com
For this compound, the amine group can act as an electron donor and the imidazole ring as an electron-withdrawing/π-system component. DFT calculations could determine the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). The results would typically be compared to a standard NLO material like urea. researchgate.net A small HOMO-LUMO gap is often correlated with enhanced NLO properties. nih.gov
Interactive Data Table: Illustrative NLO Properties
| Parameter | This compound (Calculated) | Urea (Reference) |
| Dipole Moment, µ (Debye) | Value | 1.37 |
| Polarizability, α (esu) | Value | Value |
| Hyperpolarizability, β (esu) | Value | Value |
Note: esu stands for electrostatic units. Specific values require actual quantum chemical calculations.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interaction Modeling
While quantum mechanics calculations analyze a static molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes, interactions with solvent, and transport properties.
For this compound, an MD simulation would typically involve placing the molecule in a simulation box with a solvent (e.g., water) and observing its behavior over nanoseconds. Key insights from MD simulations would include:
Solvation Structure: How water molecules arrange around the amine and imidazole groups.
Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the molecule and water, or within molecular aggregates.
Conformational Dynamics: The transitions between different low-energy conformers identified in the potential energy scan, providing a more realistic view of the molecule's flexibility in solution.
Interaction with Biomolecules: MD simulations are invaluable for modeling how a ligand like this might bind to a biological target, such as a protein receptor, by simulating the complex in a physiological environment.
Applications and Functionalization Strategies in Advanced Chemical Synthesis
1-(1H-imidazol-1-yl)butan-2-amine as a Versatile Synthetic Building Block
The inherent reactivity of the primary amine and the diverse coordination chemistry of the imidazole (B134444) moiety make this compound a sought-after starting material for constructing a wide array of molecular architectures. Organic chemists utilize this compound to introduce the imidazolylbutanamine fragment into larger, more complex structures, thereby imparting specific physicochemical and biological properties to the target molecules.
The dual functionality of this compound facilitates its use in the synthesis of intricate heterocyclic systems. The primary amine can readily participate in cyclization reactions, forming new rings, while the imidazole ring can be further functionalized or act as a directing group. For instance, derivatives of this compound have been instrumental in the synthesis of novel bis-imidazolyl phenyl butadiyne derivatives, which have been investigated as potential inhibitors of the Hepatitis C virus (HCV) NS5A protein. nih.gov In these syntheses, the amine group serves as a key handle for coupling with other molecular fragments, ultimately leading to the formation of complex dimeric structures. nih.gov
The general strategy for incorporating the imidazolylbutanamine core often involves a multi-step synthetic sequence. A common approach begins with the protection of the amine group, followed by the formation of the imidazole ring. Subsequent deprotection of the amine allows for its reaction with various electrophiles to build the desired molecular complexity. For example, the free amine can be coupled with amino acid carbamates using coupling agents like HBTU to form amide bonds, a critical step in the assembly of the aforementioned bis-imidazolyl phenyl butadiyne derivatives. nih.gov
Beyond complex heterocycles, this compound and its analogs are valuable building blocks for a broad spectrum of molecular architectures. The imidazole nucleus is a common feature in many biologically active compounds, and the butanamine side chain provides a flexible linker that can be modified to optimize a molecule's interaction with its biological target. mdpi.com
The versatility of the imidazole-butanamine scaffold is further highlighted by its use in creating compounds with diverse applications, from medicinal chemistry to materials science. The ability to modify both the imidazole ring and the butanamine side chain allows for the fine-tuning of properties such as solubility, lipophilicity, and target-binding affinity. This adaptability makes it a key component in the design of new chemical entities with tailored functions.
Role of Imidazole-Butanamine Derivatives in Organocatalysis
The imidazole ring, with its basic nitrogen atoms, is a well-established functional group in the field of organocatalysis. Imidazole-butanamine derivatives leverage this property to act as efficient catalysts in a variety of organic transformations.
The imidazole moiety can function as both a Lewis base, through its lone pair of electrons on the sp2-hybridized nitrogen, and a Brønsted base, by accepting a proton. This dual basicity allows imidazole-butanamine derivatives to catalyze a wide range of reactions. Imidazole itself is a known organocatalyst for multicomponent reactions, facilitating the synthesis of highly functionalized and structurally diverse molecules. rsc.org These reactions often proceed under mild and near-neutral conditions, making them attractive for green chemistry applications. rsc.org The catalytic activity of these derivatives stems from their ability to activate substrates through hydrogen bonding or by acting as a nucleophilic catalyst.
Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Exploration
The systematic modification of the this compound scaffold is a powerful strategy for exploring structure-activity relationships (SAR). By synthesizing a library of derivatives with variations in the butanamine side chain or substitutions on the imidazole ring, researchers can identify the key structural features responsible for a desired biological activity or catalytic performance.
For instance, in the development of new therapeutic agents, SAR studies are crucial for optimizing lead compounds. The synthesis of a series of 2-(1H-imidazol-2-yl) pyridine (B92270) derivatives as potential BRAF inhibitors involved the creation of numerous analogs to evaluate their antiproliferative activity against cancer cell lines. nih.gov Similarly, the design of novel 1H-indazole-3-amine derivatives for antitumor activity involved the strategic modification of the lead structure to enhance efficacy and reduce toxicity. researchgate.netmdpi.com These studies often involve computational methods, such as molecular docking, to predict the binding interactions of the designed compounds with their target proteins, guiding the synthetic efforts towards more potent and selective molecules. mdpi.com
Modulating Substituent Effects on Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of the this compound scaffold can be finely tuned by the strategic placement of substituents on both the imidazole ring and the butane (B89635) chain. These modifications can influence the electronic properties and steric environment of the molecule, thereby dictating its behavior in chemical reactions.
The imidazole ring itself is an aromatic heterocycle with two nitrogen atoms, one of which is pyrrole-like and the other pyridine-like. The electronic nature of the imidazole ring can be altered by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as alkyl or alkoxy groups, increase the electron density of the ring, enhancing its nucleophilicity and making it more susceptible to electrophilic attack. Conversely, EWGs, such as nitro or cyano groups, decrease the electron density, rendering the ring less reactive towards electrophiles but more susceptible to nucleophilic substitution, particularly at the C2 position.
The position of the substituent on the imidazole ring also plays a crucial role in directing reactivity. For instance, substituents at the C4 or C5 positions can sterically hinder the approach of reactants to the adjacent nitrogen atom, thereby influencing which nitrogen atom participates in a reaction.
Furthermore, modifications to the butane-2-amine chain can significantly impact the molecule's reactivity. The primary amine group is a key site for a variety of chemical transformations, including alkylation, acylation, and sulfonylation. The steric bulk of substituents near the amine group can influence the accessibility of the nitrogen lone pair, thereby affecting the rate and outcome of these reactions.
The interplay between substituents on the imidazole ring and the side chain can lead to complex and highly specific reactivity patterns. For example, an EWG on the imidazole ring can decrease the basicity of the amine group through inductive effects, thereby modulating its nucleophilicity.
A summary of the general effects of substituents on the reactivity of imidazole-containing compounds is presented in the table below. While specific data for this compound is not extensively available, these principles provide a predictive framework for its functionalization.
| Substituent Type | Position on Imidazole Ring | Effect on Ring Reactivity | Effect on Side-Chain Amine Basicity |
| Electron-Donating Group (e.g., -CH3, -OCH3) | C2, C4, C5 | Increased nucleophilicity, activation towards electrophiles | Minor increase |
| Electron-Withdrawing Group (e.g., -NO2, -CN) | C2, C4, C5 | Decreased nucleophilicity, activation towards nucleophiles at C2 | Significant decrease |
| Sterically Bulky Group (e.g., -t-butyl) | C4, C5 | Hindrance to adjacent nitrogen, potential for regioselective reactions | Minor steric hindrance |
Scaffold Derivatization for Investigating Ligand-Target Interactions in Chemical Biology Models
The this compound scaffold serves as a valuable starting point for the synthesis of compound libraries aimed at exploring ligand-target interactions in various biological systems. Its structural features allow for systematic modifications to probe the key molecular recognition events that govern biological activity. The imidazole moiety, in particular, is a well-known pharmacophore present in many biologically active molecules, capable of participating in hydrogen bonding, metal coordination, and pi-stacking interactions.
The derivatization of this scaffold can be approached in a modular fashion, allowing for the independent variation of three key regions: the imidazole ring, the butyl linker, and the amine terminus.
Imidazole Ring Functionalization: As discussed previously, the imidazole ring can be substituted with a variety of functional groups to modulate its electronic and steric properties. In the context of ligand-target interactions, these modifications can be used to optimize binding affinity and selectivity. For example, introducing a hydrogen bond donor or acceptor can facilitate specific interactions with amino acid residues in a protein's binding pocket.
Linker Modification: The length and flexibility of the butyl linker can be altered to explore the optimal spatial orientation of the imidazole and amine functionalities for target binding. Shortening or lengthening the chain, or introducing conformational constraints such as double bonds or cyclic structures, can significantly impact the biological activity of the resulting derivatives.
Amine Terminus Derivatization: The secondary amine provides a convenient handle for introducing a wide array of substituents. Acylation with different carboxylic acids or sulfonylation with various sulfonyl chlorides can generate a diverse set of amides and sulfonamides. These modifications can introduce new pharmacophoric features, improve pharmacokinetic properties, or serve as attachment points for reporter molecules such as fluorescent dyes or biotin (B1667282) tags, facilitating the study of ligand-target interactions through techniques like fluorescence microscopy or affinity chromatography.
The systematic derivatization of the this compound scaffold allows for the generation of structure-activity relationship (SAR) data, which is crucial for understanding how specific structural features contribute to biological function. While comprehensive SAR studies on this specific scaffold are not widely reported, the principles of scaffold derivatization have been successfully applied to numerous other imidazole-containing compounds for the development of potent and selective ligands for a variety of biological targets.
An illustrative example of how derivatization can impact biological activity in a related class of compounds is shown in the table below, which summarizes the inhibitory activity of a series of substituted imidazo[1,2-a]pyridine (B132010) derivatives against the Nek2 kinase. This data highlights how modifications to the core scaffold can lead to significant changes in potency.
| Compound | R1 Substituent | R2 Substituent | IC50 (nM) against MGC-803 cells |
| 28a | H | 4-Fluorophenyl | 120 |
| 28c | H | 4-Chlorophenyl | 85 |
| 28e | H | 4-Bromophenyl | 38 |
| 28g | H | 4-(Trifluoromethyl)phenyl | 150 |
| 28j | 3-Methyl | 4-Fluorophenyl | 210 |
This data, while not directly pertaining to this compound, provides a clear example of how systematic derivatization of a heterocyclic scaffold can be used to probe and optimize biological activity, a strategy that is directly applicable to the title compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(1H-imidazol-1-yl)butan-2-amine, and how do reaction conditions influence yield?
- Methodology : A reflux-based approach with anhydrous potassium carbonate in dioxane is commonly used for analogous imidazole derivatives, achieving coupling via nucleophilic substitution. For example, 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone reacts with amines under reflux for 16 hours to form target compounds . Adjusting solvent polarity (e.g., ethanol vs. dioxane) and temperature (80–100°C) can optimize yields.
- Key Considerations : Monitor reaction progress via TLC and purify intermediates via recrystallization (ethanol/water mixtures) .
Q. How can structural characterization of this compound be performed to resolve ambiguities in spectroscopic data?
- Methodology : Use a combination of -NMR, -NMR, and ESI-MS for primary characterization. For complex cases (e.g., tautomerism in imidazole derivatives), X-ray crystallography provides unambiguous confirmation. For instance, single-crystal X-ray diffraction resolved hydrogen bonding in 4-hydroxybenzoic acid–imidazole adducts .
- Data Interpretation : Compare experimental IR spectra (e.g., N–H stretching at ~3400 cm) with NIST reference data .
Advanced Research Questions
Q. What strategies address contradictory biological activity data in imidazole derivatives like this compound?
- Methodology : Employ structure-activity relationship (SAR) studies to isolate contributing functional groups. For example, modifying the alkyl chain length in 1-(1H-imidazol-1-yl)propan-2-amine vs. butan-2-amine analogs alters receptor binding affinity . Validate hypotheses using in vitro assays (e.g., fluorescence-based binding studies ).
- Statistical Analysis : Use factorial design to evaluate interactions between variables (e.g., substituent position, solvent polarity) on bioactivity .
Q. How can computational modeling predict the pharmacological potential of this compound?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target receptors like histamine H/H . Validate predictions with MD simulations (GROMACS) to evaluate binding stability.
- Case Study : Virtual screening identified (±)-3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine as a urokinase receptor inhibitor, highlighting imidazole’s role in scaffold design .
Q. What experimental designs mitigate challenges in synthesizing air/moisture-sensitive imidazole intermediates?
- Methodology : Use Schlenk-line techniques under inert gas (N/Ar) for moisture-sensitive steps. For example, benzimidazole-2-amine derivatives were synthesized in anhydrous ethanol under reflux with rigorous exclusion of air .
- Safety Protocols : Follow OSHA guidelines for handling toxic intermediates (e.g., chloroethanone derivatives), including fume hood use and PPE compliance .
Data Analysis and Validation
Q. How should researchers reconcile discrepancies between theoretical and experimental -NMR chemical shifts?
- Methodology : Use computational tools (e.g., ACD/Labs or Gaussian) to simulate NMR spectra. Compare calculated shifts with experimental data, adjusting for solvent effects (DMSO vs. CDCl) .
- Case Example : Hydrogen bonding in 4-hydroxybenzoic acid–imidazole adducts caused significant downfield shifts, resolved via X-ray crystallography .
Q. What validation protocols ensure purity of this compound for pharmacological assays?
- Methodology : Combine HPLC (≥98% purity threshold) with elemental analysis (CHN) to confirm stoichiometry. For example, NIST-standardized IR and ESI-MS validated benzimidazole derivatives .
- Contaminant Screening : Test for residual solvents (GC-MS) and heavy metals (ICP-OES) per ICH Q3D guidelines .
Experimental Design
Q. How can researchers optimize reaction conditions using factorial design for imidazole functionalization?
- Methodology : Implement a 2 factorial design to test variables (temperature, catalyst loading, solvent ratio). For instance, varying KCO concentration (1–3 eq.) and reflux time (12–24 hrs) improved yields in thiazolo[3,2-a]pyrimidine syntheses .
- Data Interpretation : Use ANOVA to identify significant factors (p < 0.05) and response surface models for optimization .
Q. What are the best practices for scaling up this compound synthesis without compromising yield?
- Methodology : Maintain consistent heating/cooling rates during reflux and crystallization. Batch-wise addition of reagents (e.g., amine derivatives) prevents exothermic runaway reactions .
- Case Study : Scaling 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone synthesis from 1g to 25g required adjusted solvent volumes (dioxane:water ratio) to prevent precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
